methyl 4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that includes bromine, methyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-bromo-4-methylphenol with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with similar bromine and methyl groups.
Methyl 2-bromobenzoate: Another brominated benzoate with different substitution patterns.
Methyl 4-iodobenzoate: Similar structure but with iodine instead of bromine.
Uniqueness
METHYL 4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both bromine and phenoxy groups makes it distinct from simpler analogs.
Properties
Molecular Formula |
C18H17BrN2O4 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17BrN2O4/c1-12-3-8-16(15(19)9-12)25-11-17(22)21-20-10-13-4-6-14(7-5-13)18(23)24-2/h3-10H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
PEQGRANBWNMBDB-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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